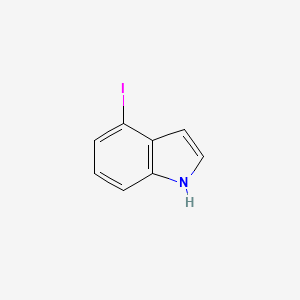

4-iodo-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6IN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVRDITINKCASST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Authored by Gemini, Senior Application Scientist

An In-depth Technical Guide to 4-iodo-1H-indole: Properties, Synthesis, and Reactivity

Abstract

This compound is a pivotal heterocyclic intermediate, distinguished by the strategic placement of an iodine atom on its benzene ring. This functionalization transforms the otherwise modest indole scaffold into a versatile platform for complex molecular construction. The carbon-iodine bond at the C4 position serves as a highly effective synthetic handle, enabling a suite of palladium-catalyzed cross-coupling reactions. This reactivity is instrumental in the fields of medicinal chemistry and materials science, where precise, regioselective modification is paramount for tuning molecular properties. This guide provides an in-depth analysis of the physicochemical properties, spectroscopic signatures, synthetic pathways, and reaction dynamics of this compound, with a focus on its application in advanced organic synthesis.

Core Physicochemical and Structural Properties

This compound is a solid at room temperature, and its properties are defined by the combination of the aromatic indole core and the heavy iodine substituent. These characteristics dictate its solubility, stability, and handling requirements.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₈H₆IN | [1] |

| Molecular Weight | 243.04 g/mol | [1] |

| CAS Number | 81038-38-2 | |

| Physical Form | Solid | |

| InChI | InChI=1S/C8H6IN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H | [1] |

| InChIKey | XVRDITINKCASST-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC2=C(C=CN2)C(=C1)I | [1] |

| Storage | 2-8°C, keep in dark place, sealed in dry |

Spectroscopic Characterization

The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques. Each method provides a unique fingerprint of the molecule's electronic and atomic environment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton spectrum will display characteristic signals for the aromatic protons on both the benzene and pyrrole rings. The protons adjacent to the iodine (at C5) and the nitrogen (at C3 and C7) will exhibit distinct chemical shifts influenced by the electron-withdrawing nature of the iodine and the anisotropic effects of the ring system. The N-H proton typically appears as a broad singlet at a downfield chemical shift.

-

¹³C NMR : The carbon spectrum will show eight distinct signals. The most notable is the signal for the carbon atom directly bonded to the iodine (C4), which will be significantly shifted due to the heavy atom effect.

-

-

Mass Spectrometry (MS) : The electron ionization mass spectrum will prominently feature the molecular ion peak (M⁺) at m/z 243, corresponding to the molecular weight of the compound.

-

Infrared (IR) Spectroscopy : The IR spectrum is characterized by a distinct absorption band in the region of 3400-3300 cm⁻¹, which corresponds to the N-H stretching vibration of the indole ring. Additional bands in the aromatic region (1600-1450 cm⁻¹) signify C=C stretching vibrations.

Synthesis of this compound

Achieving regioselective iodination at the C4 position of the indole nucleus is a non-trivial synthetic challenge. Direct iodination of indole typically favors the electron-rich C3 position. Therefore, more sophisticated strategies are required.

Synthesis from Pre-functionalized Aromatics

A robust and scalable approach involves the construction of the indole ring from a pre-functionalized benzene derivative. One such method begins with easily accessible 2,3-dihalophenols.[2]

Workflow: Synthesis via Smiles Rearrangement and Sonogashira Cyclization

Caption: Synthesis of 4-haloindoles from 2,3-dihalophenols.

This strategy leverages a key Smiles rearrangement followed by a one-pot or stepwise Sonogashira coupling and base-mediated cyclization to build the indole core with the halogen precisely positioned at C4.[2][3]

Directed Iodination of the Indole Core

An alternative approach involves the direct, regioselective functionalization of a pre-formed indole ring. This typically requires the use of a directing group on the indole nitrogen to steer the electrophilic iodinating agent to the C4 position. A common strategy involves the use of an N-sulfonyl protecting group, such as a p-toluenesulfonyl (tosyl) group.

Generalized Protocol for Directed Iodination:

-

Protection: The indole nitrogen is protected, for example, as an N-tosylindole.

-

Directed Lithiation: The protected indole is treated with a strong base like tert-butyllithium at low temperature. The directing group facilitates deprotonation at the C4 position.

-

Iodination: An iodine source (e.g., I₂) is added to the reaction mixture to quench the lithiated intermediate, installing the iodine atom at the C4 position.[4]

-

Deprotection: The directing group is subsequently removed to yield this compound.

Chemical Reactivity: A Hub for Cross-Coupling

The synthetic utility of this compound lies almost entirely in the reactivity of its C-I bond. Aryl iodides are highly reactive substrates in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with exceptional control and efficiency.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, used to couple aryl halides with organoboron compounds.[5] For this compound, this reaction provides a direct route to 4-aryl or 4-vinyl indoles, which are common motifs in pharmacologically active molecules.[6]

General Reaction Scheme:

Causality in Protocol Design:

-

Palladium Catalyst: A Pd(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or using a stable complex like Pd(PPh₃)₄, is required to initiate the catalytic cycle.

-

Ligand: Phosphine ligands (e.g., XPhos, SPhos) are crucial. They stabilize the palladium center, modulate its reactivity, and facilitate the key steps of oxidative addition and reductive elimination.

-

Base: A base (e.g., K₃PO₄, K₂CO₃) is essential to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates transmetalation to the palladium center.[5]

Catalytic Cycle: Suzuki-Miyaura Coupling

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Heck-Mizoroki Reaction: C-C Bond Formation with Alkenes

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, offering a powerful method for C-C bond formation.[7][8] Using this compound, this reaction allows for the introduction of vinyl groups at the C4 position, which are valuable handles for further synthetic transformations.[9]

Generalized Protocol:

-

A reaction vessel is charged with this compound, the alkene coupling partner (1.1-1.5 equivalents), a palladium source (e.g., Pd(OAc)₂), a phosphine ligand, and a base (e.g., Et₃N, K₂CO₃).

-

Anhydrous solvent (e.g., DMF, acetonitrile) is added.

-

The mixture is heated (typically 80-120 °C) until reaction completion is observed by TLC or LC-MS.

-

Workup involves cooling, dilution, extraction, and purification by column chromatography.

Sonogashira Coupling: C-C Bond Formation with Alkynes

The Sonogashira coupling is the premier method for forming a bond between an sp² carbon (from an aryl halide) and an sp carbon (from a terminal alkyne).[10] This reaction is exceptionally valuable for synthesizing 4-alkynylindoles, which are precursors to a wide array of complex heterocyclic systems and are found in various natural products.[11]

Key Experimental Features:

-

Dual Catalysis: The reaction classically employs a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst (e.g., CuI).[10] The copper facilitates the reaction by forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.

-

Base: An amine base, such as triethylamine or diisopropylamine, is typically used. It serves both to neutralize the HX byproduct and as the reaction solvent.

Catalytic Cycle: Sonogashira Coupling

Caption: Interlinked catalytic cycles of the Sonogashira reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a revolutionary palladium-catalyzed reaction for forming carbon-nitrogen bonds.[12] This transformation is of immense importance in drug discovery, as the arylamine motif is ubiquitous in pharmaceuticals.[13] The reaction allows for the direct coupling of this compound with a vast range of primary and secondary amines.

Causality in Protocol Design:

-

Ligand Choice is Critical: The success of the Buchwald-Hartwig amination is highly dependent on the phosphine ligand.[13] Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are often required.[14] These ligands promote the rate-limiting reductive elimination step, which forms the C-N bond and regenerates the Pd(0) catalyst.

-

Base Selection: A strong, non-nucleophilic base is necessary. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed to deprotonate the amine, making it a more effective nucleophile for coordination to the palladium center.[14]

Generalized Experimental Protocol:

-

To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precatalyst (e.g., Pd₂(dba)₃), the appropriate phosphine ligand, and the base.

-

Add this compound and the amine coupling partner (1.1-1.5 equivalents).

-

Add an anhydrous solvent (e.g., toluene, dioxane).

-

Seal the tube and heat the reaction mixture with stirring (typically 80-110 °C) for 4-24 hours, monitoring progress by TLC or LC-MS.[13]

-

Upon completion, the reaction is cooled, quenched, and purified via standard extraction and chromatographic methods.

Applications in Medicinal Chemistry

The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[15][16][17] this compound serves as a cornerstone intermediate, particularly in the synthesis of targeted therapeutics.[18]

-

Serotonin Receptor Ligands: A primary application of this compound is in the synthesis of selective serotonin receptor ligands.[18] Dysregulation of serotonin receptors is linked to a variety of neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and migraines.[18] The ability to use the C4-iodo group to introduce diverse functionality via cross-coupling allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of new compounds. This fine-tuning is crucial for achieving high binding affinity and selectivity for specific serotonin receptor subtypes, which can lead to more effective treatments with fewer side effects.[18]

Safety and Handling

According to its Safety Data Sheet (SDS), this compound presents moderate hazards.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection).

-

Handling: Should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is far more than a simple halogenated heterocycle; it is a powerful and enabling synthetic intermediate. Its value is derived from the predictable and versatile reactivity of the C4-iodine bond, which provides a reliable entry point for a host of palladium-catalyzed cross-coupling reactions. This capability allows researchers and drug development professionals to construct complex molecular architectures with a high degree of precision, making this compound an indispensable tool in the modern synthetic chemist's arsenal for the discovery of new medicines and materials.

References

- This compound: A Cornerstone in Medicinal Chemistry for Targeted Therapeutics. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

-

This compound. (n.d.). PubChem. Retrieved from [Link]

- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. (n.d.). Benchchem.

-

Synthesis of 4-Functionalized-1H-indoles from 2,3-Dihalophenols. (2025). ResearchGate. Retrieved from [Link]

-

A convenient preparation of 4-iodoindoles from indoles: Application to the chemical synthesis of hapalindole alkaloids. (2025). ResearchGate. Retrieved from [Link]

- Synthesis of 4-functionalized-1H-indoles from 2,3- dihalophenols. (n.d.). Supporting Information.

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

-

An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. (n.d.). PMC - NIH. Retrieved from [Link]

-

Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. (n.d.). PMC - NIH. Retrieved from [Link]

-

Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Heck reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Suzuki Reaction. (n.d.). Common Organic Chemistry. Retrieved from [Link]

- Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. (n.d.). ACS.

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Biomedical Importance of Indoles. (n.d.). PMC - NIH. Retrieved from [Link]

-

Indoles as therapeutics of interest in medicinal chemistry: Bird's eye view. (2017). ResearchGate. Retrieved from [Link]

-

Indoles as therapeutics of interest in medicinal chemistry: Bird's eye view. (2017). PubMed. Retrieved from [Link]

Sources

- 1. This compound | C8H6IN | CID 10988476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]

- 7. Heck Reaction [organic-chemistry.org]

- 8. Heck reaction - Wikipedia [en.wikipedia.org]

- 9. Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Indoles as therapeutics of interest in medicinal chemistry: Bird's eye view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. nbinno.com [nbinno.com]

4-iodo-1H-indole physical properties

An In-depth Technical Guide to the Physicochemical Properties and Applications of 4-iodo-1H-indole

Introduction

This compound is a halogenated derivative of indole, a foundational heterocyclic scaffold in a multitude of natural products and pharmacologically active compounds.[1][2] The strategic placement of an iodine atom at the C4 position of the indole ring imparts unique reactivity, transforming the molecule into a versatile and highly valuable intermediate in synthetic organic chemistry.[3] Its primary significance lies in its utility as a building block for constructing complex molecular architectures, particularly in the field of medicinal chemistry where it serves as a cornerstone for the development of targeted therapeutics, most notably selective serotonin receptor ligands.[3][4]

The indole nucleus itself is a privileged structure in drug discovery, present in compounds designed to treat a wide array of conditions including cancer, infections, and inflammation.[2][5] The introduction of the iodo-substituent at the 4-position provides a crucial "handle" for regioselective modifications, primarily through palladium-catalyzed cross-coupling reactions.[3] This allows medicinal chemists to systematically alter the molecular structure to optimize pharmacological profiles, enhancing binding affinity, selectivity, and overall efficacy of drug candidates. This guide provides a comprehensive overview of the core physical properties, spectral characteristics, synthesis, reactivity, and safe handling of this compound for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These data are essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆IN | [6] |

| Molecular Weight | 243.04 g/mol | [6][7] |

| Physical Form | Solid | [7] |

| Appearance | Off-white to brown crystalline powder/chunks | [8] |

| Melting Point | Data not consistently available; related isomers like 5-iodoindole melt at 101-104 °C | |

| Boiling Point | Data not available | [9] |

| Solubility | Soluble in organic solvents such as ethanol, ether, and chloroform. Insoluble in water. | [8] |

| XLogP3 | 2.7 | [6] |

Spectroscopic and Analytical Characterization

Accurate identification of this compound is critical for its use in research and development. The following section details the expected spectral data used for its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of an indole ring shows characteristic signals in the aromatic region. For this compound, the protons on the benzene portion of the ring (H5, H6, H7) and the pyrrole ring (H2, H3) will exhibit distinct chemical shifts and coupling patterns. The large, electron-dense iodine atom at C4 will exert a deshielding effect on the adjacent H5 proton. The N-H proton typically appears as a broad singlet far downfield (>8.0 ppm).[10][11]

-

¹³C NMR: The carbon spectrum will show eight distinct signals corresponding to the carbons of the indole scaffold. The C4 carbon, directly bonded to the iodine, will be significantly shifted due to the heavy atom effect.

Mass Spectrometry (MS)

Mass spectrometry is a definitive tool for confirming the molecular weight of this compound.

-

Molecular Ion Peak (M⁺): The compound is expected to show a strong molecular ion peak at an m/z ratio of approximately 243.0, corresponding to its molecular weight.[6]

-

Fragmentation: Common fragmentation of the indole core involves the loss of HCN or related fragments. The presence of iodine provides a characteristic isotopic signature, although iodine is monoisotopic (¹²⁷I). The primary utility is in confirming the molecular formula C₈H₆IN.[12]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups within the molecule.

-

N-H Stretch: A characteristic sharp or slightly broad peak is expected in the region of 3300-3500 cm⁻¹, corresponding to the N-H stretching vibration of the pyrrole ring.[13]

-

Aromatic C-H Stretch: Peaks typically appear just above 3000 cm⁻¹.

-

C=C Aromatic Stretch: Multiple sharp absorptions are expected in the 1450-1600 cm⁻¹ region, characteristic of the aromatic indole ring system.

-

C-I Stretch: The carbon-iodine bond vibration typically appears in the far-infrared region, often below 600 cm⁻¹, and may not be observed on standard mid-IR spectrometers.

Synthesis and Purification Protocol

The synthesis of specifically functionalized indoles is a key challenge in organic chemistry. While multiple routes exist, a common strategy involves the direct, regioselective iodination of a protected indole precursor.[14] This approach prevents side reactions at the nitrogen atom and other reactive positions.

Illustrative Synthetic Workflow

Sources

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. news-medical.net [news-medical.net]

- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C8H6IN | CID 10988476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 81038-38-2 [sigmaaldrich.com]

- 8. 4-Iodoanisole | 696-62-8 [chemicalbook.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. hmdb.ca [hmdb.ca]

- 11. researchgate.net [researchgate.net]

- 12. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-iodo-1H-indole (CAS: 81038-38-2): A Strategic Building Block in Modern Organic Synthesis

The indole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional organic materials.[1][2][3] Among the vast array of functionalized indoles, 4-iodo-1H-indole has emerged as a particularly valuable and versatile building block. Its strategic importance lies in the unique reactivity conferred by the iodine substituent on the benzene portion of the indole ring, which allows for precise and regioselective C-C and C-N bond formations. This guide provides an in-depth technical overview of this compound, including its properties, synthesis, and key applications, with a focus on palladium-catalyzed cross-coupling reactions that are central to its utility in drug discovery and complex molecule synthesis.[4]

Physicochemical and Spectroscopic Properties

This compound is a gray to pale-yellow or yellow-brown solid at room temperature. A comprehensive understanding of its physical and spectroscopic properties is crucial for its effective use in synthesis and for accurate characterization of its reaction products.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 81038-38-2 | [5][6] |

| Molecular Formula | C₈H₆IN | [7][5] |

| Molecular Weight | 243.04 g/mol | [7][5] |

| Appearance | Gray to Pale-yellow to Yellow-brown Solid | |

| Purity | Typically ≥95% | |

| Density | 2.0 g/cm³ | [8] |

| Refractive Index | 1.76 | [8] |

| InChI Key | XVRDITINKCASST-UHFFFAOYSA-N | [7] |

Spectroscopic data provides the definitive structural confirmation of this compound. While a comprehensive set of spectra should be acquired for each batch, typical data from public databases can be referenced.[7]

Synthesis of this compound

The regioselective introduction of an iodine atom at the C4 position of the indole ring is a non-trivial synthetic challenge due to the inherent reactivity of the pyrrole ring, particularly at the C3 position.[9][10] Several synthetic strategies have been developed to achieve this transformation.

One notable method involves the direct iodination of an N-protected indole. For instance, the use of N-p-toluenesulfonyl indoles can direct chloromercuration and subsequent iodination to the C4 position.[11] Another approach starts from readily available 2,3-dihalophenol derivatives, proceeding through key steps like a Smiles rearrangement and a one-pot or stepwise Sonogashira coupling followed by a base-mediated cyclization.[12][13]

Iodine monochloride (ICl) in the presence of Celite® has also been reported for the direct iodination of indole and its derivatives, offering a potentially more direct route, although regioselectivity can be an issue depending on the substituents present on the indole core.[14][15]

Key Reactions and Synthetic Utility

The synthetic power of this compound lies in its ability to participate in a variety of cross-coupling reactions, primarily catalyzed by palladium. The carbon-iodine bond is highly susceptible to oxidative addition to a low-valent palladium species, initiating the catalytic cycle for several important bond-forming reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position of the indole core.[16][17][18][19]

Workflow for a Typical Suzuki-Miyaura Coupling of this compound:

Caption: Generalized workflow for the Suzuki-Miyaura coupling of this compound.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv).

-

Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 4-phenyl-1H-indole.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[20][21] This reaction is particularly valuable for synthesizing precursors to complex heterocyclic systems and for introducing rigid alkyne linkers in functional materials. This compound readily participates in Sonogashira couplings.[22][23][24]

Catalytic Cycle of the Sonogashira Coupling:

Caption: Simplified catalytic cycle for the copper-co-catalyzed Sonogashira coupling.

Protocol: Sonogashira Coupling of this compound with Phenylacetylene

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2-3 mol%), and a copper co-catalyst like copper(I) iodide (CuI, 3-5 mol%).

-

Solvent and Base: Add a suitable solvent, typically an amine base like triethylamine (Et₃N) which also serves as the base, or a solvent mixture such as THF/Et₃N.

-

Alkyne Addition: Add the terminal alkyne, for example, phenylacetylene (1.1-1.5 equiv), via syringe.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst, and rinse with an organic solvent. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel to obtain 4-(phenylethynyl)-1H-indole.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[25] This reaction has become indispensable in medicinal chemistry for the synthesis of arylamines, which are prevalent in numerous pharmaceutical agents.[26][27] this compound is a suitable substrate for this transformation, allowing for the introduction of a variety of primary and secondary amines at the C4 position.[26]

Key Components of the Buchwald-Hartwig Amination:

Caption: Essential components for a successful Buchwald-Hartwig amination reaction.

Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

-

Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%).

-

Base and Solvent: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.5-2.0 equiv). Add an anhydrous, degassed solvent like toluene or dioxane.

-

Amine Addition: Add the amine, in this case, morpholine (1.1-1.5 equiv).

-

Reaction: Seal the Schlenk tube and heat the reaction mixture with stirring at a temperature typically between 80-110 °C for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the 4-(morpholino)-1H-indole.[26]

Applications in Drug Discovery and Materials Science

The C4-functionalized indoles synthesized from this compound are key structural motifs in a wide range of biologically active compounds.[28] The indole nucleus itself is a common feature in many pharmaceuticals, and the ability to selectively modify the C4 position allows for the fine-tuning of pharmacological properties such as receptor binding affinity and selectivity.[2][4] For example, derivatives of 4-substituted indoles are explored as serotonin receptor agonists and antagonists, kinase inhibitors, and anticancer agents.[1][4]

In materials science, the rigid, planar structure of the indole ring, combined with the ability to introduce conjugating groups at the C4 position via reactions like the Sonogashira coupling, makes these compounds interesting candidates for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed and may cause skin irritation.[29][30]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[29][30]

-

Handling: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Avoid breathing dust. Use only in a well-ventilated area, preferably in a chemical fume hood.[29][30][31]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. It is recommended to store it under an inert atmosphere, sealed in a dry environment at 2-8°C, and protected from light.[30][32]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[29]

In case of accidental exposure, follow standard first-aid measures. If inhaled, move the person to fresh air. If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If swallowed, call a poison center or doctor.[29][30]

Conclusion

This compound (CAS: 81038-38-2) is a strategically important intermediate in modern organic synthesis. Its utility is primarily derived from the reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These transformations provide reliable and versatile methods for the synthesis of a diverse array of 4-substituted indoles, which are valuable scaffolds in drug discovery, medicinal chemistry, and materials science. A thorough understanding of its properties, synthetic routes, and reaction protocols is essential for researchers and scientists aiming to leverage this powerful building block in their work.

References

-

C4–H indole functionalisation: precedent and prospects. (2018). Chemical Science (RSC Publishing). DOI:10.1039/C7SC05336C. Retrieved from [Link]

-

This compound | C8H6IN | CID 10988476. (n.d.). PubChem - NIH. Retrieved from [Link]

-

Synthesis of 4-Functionalized-1H-indoles from 2,3-Dihalophenols. (2025). ResearchGate. Retrieved from [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

SAFETY DATA SHEET. (2024). Sigma-Aldrich. Retrieved from [Link]

-

Synthesis of C4-Substituted Indoles via a Catellani and C–N Bond Activation Strategy. (2023). ResearchGate. Retrieved from [Link]

-

A convenient preparation of 4-iodoindoles from indoles: Application to the chemical synthesis of hapalindole alkaloids. (2025). ResearchGate. Retrieved from [Link]

-

Biomedical Importance of Indoles. (n.d.). PMC - NIH. Retrieved from [Link]

-

Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. (n.d.). Retrieved from [Link]

-

This compound-3-carbaldehyde | CAS#:72527-73-2. (n.d.). Chemsrc. Retrieved from [Link]

-

Iodination of 3-substituted indoles. (n.d.). ResearchGate. Retrieved from [Link]

-

This compound: A Cornerstone in Medicinal Chemistry for Targeted Therapeutics. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. (n.d.). PMC - NIH. Retrieved from [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

-

Sonogashira coupling of 4'‐iodoacetophenone and substituted alkynes catalyzed by tri‐palladium complex 1.[a]. (n.d.). ResearchGate. Retrieved from [Link]

-

Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. (2021). PMC - NIH. Retrieved from [Link]

-

Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. (2021). Beilstein Journals. Retrieved from [Link]

-

3-iodo-1H-indole | C8H6IN | CID 11207253. (n.d.). PubChem - NIH. Retrieved from [Link]

-

Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using... (n.d.). ResearchGate. Retrieved from [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). ResearchGate. Retrieved from [Link]

-

Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

-

"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (n.d.). SciELO México. Retrieved from [Link]

-

The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal. Retrieved from [Link]

-

Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. Retrieved from [Link]

-

Supporting information Indoles. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. (2010). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. (2025). ResearchGate. Retrieved from [Link]

-

Indoles as therapeutics of interest in medicinal chemistry: Bird's eye view. (n.d.). ResearchGate. Retrieved from [Link]

-

The Copper-Catalyzed N-Arylation of Indoles. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

-

Palladium-Catalyzed Double-Suzuki–Miyaura Reactions Using Cyclic Dibenziodoniums: Synthesis of o-Tetraaryls. (2015). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Indole chemistry breakthrough opens doors for more effective drug synthesis. (2025). Chiba University. Retrieved from [Link]

-

Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. CAS 81038-38-2 | 3H31-H-09 | MDL MFCD11007899 | this compound | SynQuest Laboratories [synquestlabs.com]

- 7. This compound | C8H6IN | CID 10988476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 81038-38-2 this compound AKSci 2593AC [aksci.com]

- 9. Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center [beilstein-journals.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 18. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 19. Suzuki Coupling [organic-chemistry.org]

- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 28. C4–H indole functionalisation: precedent and prospects - Chemical Science (RSC Publishing) DOI:10.1039/C7SC05336C [pubs.rsc.org]

- 29. fishersci.com [fishersci.com]

- 30. fishersci.com [fishersci.com]

- 31. sigmaaldrich.com [sigmaaldrich.com]

- 32. 81038-38-2|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Synthesis and Characterization of 4-iodo-1H-indole

<

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-iodo-1H-indole, a key building block in medicinal chemistry and materials science. The strategic placement of an iodine atom at the C4 position of the indole scaffold offers a versatile handle for further functionalization through various cross-coupling reactions. This document delves into established synthetic methodologies, including electrophilic iodination and the Sandmeyer reaction, offering a rationale for procedural choices and highlighting their respective advantages. Furthermore, a detailed exposition of the essential characterization techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, is presented. This guide is intended for researchers, scientists, and professionals in drug development, providing them with the foundational knowledge and practical insights necessary for the successful synthesis and rigorous validation of this compound.

Introduction: The Strategic Importance of this compound

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2][3] The functionalization of the indole ring is a critical aspect of drug discovery, enabling the modulation of pharmacological properties. This compound, in particular, has emerged as a valuable intermediate. The carbon-iodine bond at the 4-position is amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of diverse substituents.[4] This strategic functionalization is pivotal in the synthesis of complex molecules with potential therapeutic applications, including anticancer agents and treatments for neurodegenerative diseases.

Synthesis of this compound: A Comparative Analysis of Methodologies

The synthesis of this compound can be approached through several synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. This section will detail two robust and commonly employed methods: Electrophilic Iodination and the Sandmeyer Reaction.

Method 1: Direct Electrophilic Iodination

Direct iodination of the indole ring presents a straightforward approach. However, controlling the regioselectivity can be challenging due to the high reactivity of the indole nucleus, which typically favors substitution at the C3 position. To achieve selective iodination at the C4 position, specific reagents and conditions are necessary.

Causality Behind Experimental Choices:

The use of N-Iodosuccinimide (NIS) as an iodinating agent is favored due to its mild and selective nature.[5][6] The addition of an acid catalyst, such as trifluoroacetic acid (TFA) or trifluoromethanesulfonic acid, can enhance the electrophilicity of the iodine source.[7][8] The choice of solvent is also critical; polar aprotic solvents like dichloromethane (DCM) or acetonitrile are often employed to facilitate the reaction while minimizing side reactions.

Experimental Protocol: Electrophilic Iodination using NIS

-

Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-indole in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add a solution of N-Iodosuccinimide (1.1 equivalents) in anhydrous DCM to the cooled indole solution.

-

Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (TFA) dropwise.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extraction and Purification: Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Diagram of the Electrophilic Iodination Workflow:

Caption: Workflow for the synthesis of this compound via electrophilic iodination.

Method 2: The Sandmeyer Reaction

The Sandmeyer reaction provides a highly regioselective route to this compound, starting from 4-amino-1H-indole.[9][10][11][12][13] This method involves the diazotization of the amino group followed by displacement with an iodide ion.

Causality Behind Experimental Choices:

The diazotization step is performed at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.[10] Sodium nitrite is the common diazotizing agent, used in the presence of a strong acid like hydrochloric acid. The subsequent displacement with potassium iodide is typically efficient and does not require a copper catalyst, which is often necessary for other Sandmeyer reactions.[11][13]

Experimental Protocol: Sandmeyer Reaction

-

Diazotization:

-

Dissolve 4-amino-1H-indole in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.[10]

-

Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Iodination:

-

In a separate flask, dissolve potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Electrophilic Iodination | 1H-Indole | N-Iodosuccinimide, TFA | Direct, one-pot reaction | Potential for regioisomeric byproducts |

| Sandmeyer Reaction | 4-Amino-1H-indole | NaNO₂, HCl, KI | High regioselectivity | Requires preparation of the starting amine |

Table 1: Comparison of Synthetic Methodologies for this compound.

Comprehensive Characterization of this compound

Rigorous characterization is imperative to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and analytical techniques provides a self-validating system for structural elucidation.

Diagram of the Characterization Logic:

Caption: Logical workflow for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for confirming the formation of this compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the indole ring protons. The introduction of the iodine atom at the C4 position will cause a downfield shift of the adjacent protons (H5) and influence the coupling patterns of the aromatic protons. The NH proton typically appears as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will provide evidence for the eight distinct carbon atoms in the molecule. The carbon atom attached to the iodine (C4) will exhibit a characteristic chemical shift, typically in the range of 85-95 ppm.

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |

| δ (ppm) | δ (ppm) |

| ~8.1 (br s, 1H, NH) | ~136.5 (C7a) |

| ~7.5 (d, 1H, H7) | ~128.0 (C3a) |

| ~7.2 (t, 1H, H2) | ~125.0 (C7) |

| ~7.1 (t, 1H, H6) | ~122.5 (C5) |

| ~6.9 (d, 1H, H5) | ~120.0 (C6) |

| ~6.7 (t, 1H, H3) | ~102.0 (C3) |

| ~100.0 (C2) | |

| ~92.0 (C4) |

Table 2: Expected NMR Data for this compound. (Note: Actual chemical shifts may vary depending on the solvent and concentration.)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show a characteristic N-H stretching vibration in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring will appear around 3100-3000 cm⁻¹, and the C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₈H₆IN), the molecular ion peak [M]⁺ would be expected at m/z 243.95.[14] The isotopic pattern of iodine (¹²⁷I is 100% abundant) will result in a clean molecular ion peak. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

X-ray Crystallography

For an unambiguous confirmation of the molecular structure, single-crystal X-ray diffraction is the gold standard.[15] This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the connectivity and regiochemistry of the iodination. Growing suitable crystals can be achieved by slow evaporation of a solution of the purified compound in an appropriate solvent system.[16]

Conclusion and Future Outlook

This guide has outlined robust and reliable methods for the synthesis and characterization of this compound. The choice between direct electrophilic iodination and the Sandmeyer reaction will depend on the specific requirements of the research project. The comprehensive characterization protocol described ensures the unambiguous identification and purity of the target compound. As a versatile building block, this compound will continue to play a significant role in the development of novel pharmaceuticals and functional materials. Future research may focus on developing even more efficient and sustainable synthetic methods, as well as exploring its application in the synthesis of increasingly complex and biologically active molecules.

References

-

He, Z., Li, H., & Li, Z. (2010). Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. The Journal of Organic Chemistry, 75(12), 4296–4299. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Iodination (Lithiation / Iodination). Retrieved from [Link]

-

Golen, J. A., & Manke, D. R. (2016). This compound-2,3-dione. IUCrData, 1(2), x160215. [Link]

-

Olah, G. A., Wang, Q., Sandford, G., & Prakash, G. K. S. (1993). Synthetic methods and reactions. 181. Iodination of deactivated aromatics with N-iodosuccinimide in trifluoromethanesulfonic acid (NIS-CF3SO3H) via in situ generated superelectrophilic iodine(I) trifluoromethanesulfonate. The Journal of Organic Chemistry, 58(11), 3194–3195. [Link]

-

ResearchGate. (n.d.). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Iodination. Retrieved from [Link]

- Szychowski, J., & MacLean, D. B. (1979). The synthesis of indoles and related compounds. IV. The synthesis of 4-iodo- and 5-iodo-1H-indole. Canadian Journal of Chemistry, 57(13), 1631–1637.

- Chudasama, V., & Caddick, S. (2008). A convenient iodination of indoles and derivatives. Tetrahedron Letters, 49(36), 5243–5245.

-

National Center for Biotechnology Information. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). Indoles as therapeutics of interest in medicinal chemistry: Bird's eye view. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Biomedical Importance of Indoles. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). X-Ray Crystallography of Chemical Compounds. PubMed Central. Retrieved from [Link]

Sources

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Iodination - Common Conditions [commonorganicchemistry.com]

- 6. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. grokipedia.com [grokipedia.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Sandmeyer Reaction [organic-chemistry.org]

- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 13. lscollege.ac.in [lscollege.ac.in]

- 14. This compound | C8H6IN | CID 10988476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.iucr.org [journals.iucr.org]

An In-depth Technical Guide to 4-iodo-1H-indole: A Cornerstone for Complex Molecule Synthesis

Introduction

The indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and structural versatility make it a focal point in medicinal chemistry and drug discovery. Within the vast library of functionalized indoles, halo-indoles serve as exceptionally versatile intermediates. Specifically, 4-iodo-1H-indole has emerged as a critical building block, prized for the strategic placement of the iodine atom. This iodine acts as a highly effective synthetic handle, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings. This guide provides a comprehensive technical overview of this compound, detailing its structure, properties, synthesis, reactivity, and applications for researchers, scientists, and professionals in drug development.

Nomenclature, Structure, and Identifiers

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The structural and naming conventions for this compound are well-defined.

IUPAC Name: this compound

The structure consists of a bicyclic system where a benzene ring is fused to a pyrrole ring. The iodine substituent is located at position 4 on the benzene portion of the indole core.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 81038-38-2 | [PubChem[2]]([Link]) |

| Molecular Formula | C₈H₆IN | [PubChem[2]]([Link]) |

| Canonical SMILES | C1=CC2=C(C=CN2)C(=C1)I | [PubChem[2]]([Link]) |

| InChI | InChI=1S/C8H6IN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H | [PubChem[2]]([Link]) |

| InChIKey | XVRDITINKCASST-UHFFFAOYSA-N | [PubChem[2]]([Link]) |

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reactivity. While extensive experimental data is not widely published, a combination of computed properties and supplier information provides a useful profile.

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes | Source |

| Molecular Weight | 243.05 g/mol | [Sigma-Aldrich]() | |

| Appearance | Solid | [CymitQuimica[3]]() | |

| Purity | ≥95% | Typical commercial purity | [Sigma-Aldrich]() |

| Melting Point | Not reported | Data not found in surveyed literature. | |

| XLogP3 | 2.7 | Computed partition coefficient, indicating moderate lipophilicity. | [PubChem[2]]([Link]) |

| Hydrogen Bond Donor Count | 1 | From the N-H group. | [PubChem[2]]([Link]) |

| Hydrogen Bond Acceptor Count | 1 | From the nitrogen lone pair. | [PubChem[2]]([Link]) |

Synthesis Methodologies

The regioselective synthesis of this compound presents a significant challenge due to the inherent reactivity of the indole nucleus, which typically favors electrophilic substitution at the C3 position. Several strategies have been developed to overcome this, with one of the most effective methods proceeding from readily available 2,3-dihalophenol derivatives.

Synthesis from 2,3-Dihalophenols

This approach involves a multi-step sequence that constructs the indole ring system with the halogen pre-installed at the desired position. The key transformations are a Smiles rearrangement followed by a Sonogashira coupling and base-mediated cyclization.[4][5] The causality behind this pathway is the use of the phenol oxygen as an initial anchor point, which is later displaced to form the aniline precursor necessary for indole formation.

Caption: Synthetic workflow from 2,3-dihalophenols to 4-halo-1H-indoles.

Detailed Experimental Protocol: Synthesis of 4-Halo-1H-indoles (General Procedure)

This protocol is adapted from the general methodology reported by Peña-López, M. et al. for the synthesis of 4-haloindoles.[4] It represents a robust, albeit multi-step, pathway to the target scaffold.

Step 1: Smiles Rearrangement to form N-(2,3-dihalophenyl) Amide

-

To a solution of the starting 2,3-dihalophenol (1.0 equiv) in DMF at room temperature, add NaOH (3.0 equiv).

-

Stir the mixture for 1 hour at room temperature.

-

Add 2-bromo-2-methylpropanamide (3.0 equiv) and continue stirring for 2 hours.

-

Upon completion of the initial alkylation (monitored by TLC or GC-MS), add additional NaOH (9.0 equiv) and heat the mixture to 60 °C for 2 hours.

-

Quench the reaction with water. The resulting N-(2,3-dihalophenyl)-2-hydroxy-2-methylpropanamide product often precipitates and can be collected by filtration.

Step 2: One-Pot Sonogashira Coupling and Cyclization

-

In an oven-dried Schlenk tube under a nitrogen atmosphere, combine the N-(2,3-dihalophenyl) amide from Step 1 (1.0 equiv), the desired terminal alkyne (1.5 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%) in anhydrous DMA.

-

Add Et₂NH (1.5 equiv) and stir the mixture at 50-80 °C until the starting material is fully consumed (2-5 hours, monitored by GC-MS).

-

To the reaction mixture, add freshly powdered NaOH (10.0 equiv).

-

Heat the mixture to reflux (140 °C) for 3-4 hours until cyclization is complete.

-

Cool the reaction to room temperature and add CH₂Cl₂ and 0.5 M aq. HCl.

-

Separate the layers and extract the aqueous phase with CH₂Cl₂.

-

Combine the organic layers, wash with water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to afford the 4-halo-1H-indole product.

Self-Validation: The progress of each step must be rigorously monitored by an appropriate technique (TLC, GC-MS, or LC-MS) to ensure complete conversion before proceeding. The final product's identity and purity should be confirmed by NMR spectroscopy and mass spectrometry.

Chemical Reactivity and Synthetic Utility

The primary synthetic value of this compound lies in the reactivity of its carbon-iodine bond. The C(sp²)-I bond is susceptible to oxidative addition by low-valent transition metal catalysts, particularly palladium(0). This reactivity makes this compound an ideal substrate for a variety of powerful cross-coupling reactions, allowing for the introduction of diverse substituents at the C4 position.

Caption: this compound as a central hub for cross-coupling reactions.

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an organohalide and an organoboron compound. The following is a representative protocol for the coupling of this compound with an arylboronic acid, adapted from established procedures for similar iodo-heterocycles.

-

In a microwave vial or Schlenk tube, combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

-

Add a palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (5 mol%).

-

Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1) or DME/water.

-

Seal the vessel and purge thoroughly with an inert gas (argon or nitrogen).

-

Heat the reaction mixture to 90-120 °C. If using microwave irradiation, typical conditions are 120 °C for 30-60 minutes. For conventional heating, the reaction may require several hours.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 4-aryl-1H-indole.

Trustworthiness through Causality: The choice of catalyst, base, and solvent is critical. The palladium catalyst facilitates the catalytic cycle. The base is required to activate the boronic acid for the transmetalation step. A mixed aqueous-organic solvent system is often used to ensure the solubility of both the organic substrates and the inorganic base.

Spectroscopic Characterization

Table 3: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Estimated ¹H NMR Shift (ppm) | Estimated ¹³C NMR Shift (ppm) | Rationale for Estimation |

| N-H | ~8.2 (broad s) | - | The N-H proton of the parent indole appears around 8.1 ppm; minimal change is expected. |

| C2-H | ~7.2 (t) | ~125 | The C2-H of indole is at ~7.1 ppm. The remote iodo group should have a minor effect. |

| C3-H | ~6.7 (t) | ~103 | The C3-H of indole is at ~6.5 ppm. A slight downfield shift is possible. |

| C4 | - | ~90-95 | Direct attachment of iodine causes a strong upfield shift (ipso-effect) from the parent value of ~121 ppm. |

| C5-H | ~7.5 (d) | ~130 | The C5-H of indole is at ~7.1 ppm. The ortho-iodo group will cause a significant deshielding effect. |

| C6-H | ~7.1 (t) | ~123 | The C6-H of indole is at ~7.1 ppm. A smaller, meta-effect is expected from the iodine. |

| C7-H | ~7.3 (d) | ~115 | The C7-H of indole is at ~7.6 ppm. The para-relationship and electronic effects may cause a slight shielding. |

| C3a (bridgehead) | - | ~129 | Parent indole value is ~128 ppm. |

| C7a (bridgehead) | - | ~137 | Parent indole value is ~136 ppm. |

Note: These are estimations and should be confirmed by experimental data. Shifts are referenced to TMS in CDCl₃ or DMSO-d₆.

Mass Spectrometry: The nominal mass will be 243 g/mol . The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 243, corresponding to the C₈H₆IN formula.

Applications in Drug Discovery

The indole nucleus is a well-established pharmacophore, and strategic functionalization is key to modulating biological activity. This compound serves as an invaluable precursor for synthesizing libraries of 4-substituted indoles, which are explored for various therapeutic targets. Its primary impact has been in the development of ligands for serotonin (5-HT) receptors, which are implicated in neurological and psychiatric conditions such as depression, anxiety, and migraines. The ability to easily diversify the C4 position allows medicinal chemists to perform structure-activity relationship (SAR) studies, fine-tuning a molecule's affinity, selectivity, and pharmacokinetic properties.

Safety and Handling

Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction). Signal Word: Warning. Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection). Storage: Store in a dark place, sealed in a dry environment at 2-8 °C.

Conclusion

This compound is a high-value synthetic intermediate whose importance is derived from the strategic placement of a reactive iodine atom on a privileged biological scaffold. While its direct synthesis requires careful regiochemical control, its utility in palladium-catalyzed cross-coupling reactions provides chemists with a reliable and versatile platform for the synthesis of complex, 4-substituted indoles. This capability ensures its continued and expanding role in the fields of medicinal chemistry, drug discovery, and materials science, enabling the exploration of novel chemical space and the development of next-generation therapeutics.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10988476, this compound. Available at: [Link]

-

Peña-López, M., et al. (2010). Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. (Supporting Information). Available at: [Link]

-

Royal Society of Chemistry (2015). Supporting information for "A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature". Available at: [Link]

-

ChemSynthesis (2024). this compound-3-carbaldehyde. Available at: [Link]

-

Peña-López, M., et al. (2010). ChemInform Abstract: Synthesis of 4-Functionalized-1H-indoles from 2,3-Dihalophenols. ResearchGate. Available at: [Link]

-

Chemsrc (2024). this compound-3-carbaldehyde, CAS 72527-73-2. Available at: [Link]

-

El-Faham, A., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5287. Available at: [Link]

-

Human Metabolome Database (2024). 1H NMR Spectrum for Indole (HMDB0000738). Available at: [Link]

-

Royal Society of Chemistry (2017). Supporting information for "Indoles". Available at: [Link]

-

Wu, Y., et al. (2010). Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. The Journal of Organic Chemistry, 75(15), 5339-5341. Available at: [Link]

-

Reich, H. J. (2020). NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. Available at: [Link]

-

Biological Magnetic Resonance Bank (2024). BMRB entry bmse000097 for Indole. Available at: [Link]

Sources

- 1. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C8H6IN | CID 10988476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

1H NMR and 13C NMR data for 4-iodo-1H-indole

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-iodo-1H-indole

Introduction

In the landscape of pharmaceutical research and materials science, halogenated indole scaffolds are of paramount importance. This compound, in particular, serves as a versatile synthetic intermediate for the construction of complex heterocyclic systems, often through metal-catalyzed cross-coupling reactions. The precise structural verification of such intermediates is non-negotiable for ensuring the integrity of subsequent synthetic steps and the identity of the final products.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule is unparalleled. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, designed for researchers, scientists, and drug development professionals. We will dissect the theoretical underpinnings of the observed spectral data, provide detailed assignments, and present a robust, field-proven protocol for data acquisition.

Molecular Structure and Atom Numbering

To facilitate unambiguous spectral assignment, it is essential to first establish the standardized IUPAC numbering system for the indole ring. The iodine substituent at position C4 introduces significant electronic and steric effects that are reflected in the NMR spectrum.

Caption: IUPAC numbering scheme for this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The chemical shift (δ) of each proton is highly sensitive to the local electronic density, which is modulated by inductive, resonance, and anisotropic effects of nearby atoms and functional groups.

Causality of Chemical Shifts: Indole vs. This compound

To understand the spectrum of this compound, we first consider the spectrum of the parent indole molecule. The protons on the electron-rich pyrrole ring (H2, H3) appear at distinct chemical shifts from those on the benzene ring (H4-H7)[1][2].

The introduction of an iodine atom at the C4 position causes predictable perturbations:

-

Inductive Effect: As an electronegative element, iodine withdraws electron density, which should deshield nearby protons (move them downfield to a higher ppm).

-

Anisotropic Effect: The large electron cloud of the iodine atom generates its own magnetic field, which can either shield or deshield adjacent protons depending on their spatial orientation relative to the C-I bond.

-

Heavy Atom Effect: While primarily impacting ¹³C spectra, this can have minor influences on proton shifts.

For this compound, the most significant changes are expected for the protons on the carbocyclic ring, particularly H5 (ortho to iodine) and H3 (peri-interaction).

Predicted Signal Assignments for this compound

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| H1 | ~8.20 | br s | - | The N-H proton is acidic and often appears as a broad singlet. Its chemical shift is highly dependent on solvent and concentration. |

| H7 | ~7.55 | d | JH7-H6 ≈ 8.0 | H7 is ortho to the ring-junction nitrogen and meta to the iodine. Expected to be the most downfield of the benzene-ring protons. |

| H5 | ~7.45 | d | JH5-H6 ≈ 7.5 | H5 is ortho to the iodine substituent, leading to significant deshielding. |

| H3 | ~7.25 | t | JH3-H2 ≈ JH3-H1 ≈ 2.5 | H3 is on the electron-rich pyrrole ring but experiences a through-space deshielding effect from the peri iodine atom at C4. |

| H6 | ~7.10 | t | JH6-H5 ≈ JH6-H7 ≈ 7.8 | H6 is ortho to H5 and H7, appearing as a triplet (or more accurately, a doublet of doublets with similar J values). It is least affected by the iodine at C4. |

| H2 | ~6.70 | t | JH2-H3 ≈ JH2-H1 ≈ 2.5 | H2 is adjacent to the nitrogen and shows characteristic coupling to H1 and H3. Its chemical shift is relatively unperturbed by the C4 substituent. |

Note: Chemical shifts are referenced to TMS at 0 ppm. Predicted values are estimates and may vary slightly based on experimental conditions.[7][8][9]

¹³C NMR Spectral Analysis

Proton-decoupled ¹³C NMR spectroscopy provides one signal for each unique carbon atom in the molecule, offering a direct count of non-equivalent carbons. The chemical shifts are spread over a much wider range than in ¹H NMR (~0-220 ppm), minimizing signal overlap.

The Heavy Atom Effect: A Key Diagnostic Signature

The most powerful diagnostic tool for identifying the position of the iodine substituent in the ¹³C NMR spectrum is the heavy atom effect . Halogens, particularly iodine, induce a significant upfield shift (to a lower ppm value) for the carbon atom to which they are directly bonded (the ipso-carbon). This is contrary to what would be expected from electronegativity alone and is attributed to spin-orbit coupling effects[10]. For this compound, the C4 signal is expected to appear at a remarkably low chemical shift, making its assignment unequivocal.

Predicted Signal Assignments for this compound

Based on the known spectrum of indole and the substituent effects of iodine, the predicted ¹³C NMR data in CDCl₃ are summarized below.

| Carbon | Predicted δ (ppm) | Rationale for Assignment |

| C7a | ~136.5 | Quaternary carbon adjacent to nitrogen, relatively unaffected by the iodine. |

| C3a | ~129.0 | Quaternary carbon at the ring junction. |

| C2 | ~125.0 | Carbon adjacent to nitrogen in the five-membered ring. |

| C6 | ~122.5 | Aromatic CH carbon, expected in the typical aromatic region. |

| C5 | ~122.0 | Aromatic CH carbon ortho to the iodine-bearing carbon. |

| C7 | ~110.0 | Aromatic CH carbon ortho to the ring-junction nitrogen. |

| C3 | ~102.5 | Carbon beta to the nitrogen in the pyrrole ring. |

| C4 | ~95.0 | Diagnostic Signal: Ipso-carbon attached to iodine. The pronounced upfield shift due to the heavy atom effect is the key identifier. |

Note: Chemical shifts are referenced to the solvent signal (CDCl₃ at δ ≈ 77.2 ppm).[11][12][13]

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality, reproducible NMR data is contingent upon a meticulous and systematic experimental approach. The following protocol describes a self-validating system for the analysis of this compound.

Sample Preparation

-

Analyte Purity: Ensure the this compound sample is of high purity (>95%), as impurities will complicate the spectrum.

-

Solvent Selection: Choose a suitable deuterated solvent.

-

CDCl₃ (Deuterated Chloroform): An excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal (δ ≈ 7.26 ppm).

-

DMSO-d₆ (Deuterated Dimethyl Sulfoxide): A superior choice if the compound has poor solubility in CDCl₃ or if exchangeable protons (like N-H) are of particular interest, as it slows down the exchange rate, resulting in sharper N-H signals[14][15][16]. The residual solvent peak appears at δ ≈ 2.50 ppm.

-

-

Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm). Most commercially available deuterated solvents already contain TMS[1][14][17].

-

Homogenization: Cap the NMR tube and gently invert it several times or vortex briefly to ensure the solution is homogeneous.

Data Acquisition (400 MHz Spectrometer)

-

Instrument Setup: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical solvent peak).

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse acquisition.

-

Spectral Width: ~16 ppm (from -2 to 14 ppm).

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay (d1): 2-5 seconds (to allow for full relaxation of nuclei between scans).

-

Number of Scans: 8 to 16 scans for a sample of this concentration.

-

-

¹³C NMR Parameters:

-

Pulse Program: Standard single-pulse with proton decoupling.

-